4-Bromo-2-(tert-butyl)-1-isopropoxybenzene
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Overview
Description
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene typically involves the bromination of 2-(tert-butyl)-1-isopropoxybenzene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a phenoxide ion can yield 4-phenoxy-2-(tert-butyl)-1-isopropoxybenzene.
Scientific Research Applications
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biological pathways and interactions.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-(tert-butyl)-1-isopropoxybenzene involves its interaction with specific molecular targets. The bromine atom and the tert-butyl group can influence the reactivity and binding affinity of the compound. The isopropoxy group can also play a role in modulating the compound’s solubility and stability. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-methylpropane: Similar in structure but lacks the isopropoxy group.
4-Bromo-2-(tert-butyl)pyridine: Contains a pyridine ring instead of a benzene ring.
4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: Features an oxazole ring fused to a pyridine ring.
Uniqueness
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is unique due to the presence of both the isopropoxy and tert-butyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-Bromo-2-(tert-butyl)-1-isopropoxybenzene is an aromatic organic compound notable for its unique structural features, including a bromine atom, a tert-butyl group, and an isopropoxy group attached to a benzene ring. Its molecular formula is C13H17BrO, with a molecular weight of approximately 273.19 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities.
The presence of the bromine atom and bulky tert-butyl and isopropoxy groups contributes to the compound's reactivity profile. Interaction studies indicate that this compound can react with both nucleophiles and electrophiles, making it a versatile candidate for further chemical transformations .
Biological Activity
Research into the biological activity of this compound has revealed several potential applications:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anticancer Potential : The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .
- Enzyme Interaction : Similar compounds have shown interactions with biological macromolecules such as enzymes and receptors. It is hypothesized that this compound may exhibit similar behaviors, potentially acting as an enzyme inhibitor or modulator of receptor activity .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of various brominated compounds included this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting that the bromine substitution plays a crucial role in enhancing antimicrobial properties.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Bacillus subtilis | 18 |
Case Study 2: Anticancer Activity
In vitro testing on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 60 |
100 | 30 |
The proposed mechanism of action for the biological activities observed includes:
- Cell Membrane Disruption : For antimicrobial effects, it is suggested that the compound disrupts bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways by activating caspases or modulating Bcl-2 family proteins .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, comparisons can be made with structurally similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
1-Bromo-4-tert-butylbenzene | Lacks isopropoxy group | Moderate antibacterial activity |
4-tert-Butyl-2-isopropoxyphenol | Contains hydroxyl group | Stronger anti-inflammatory properties |
2-Bromo-4-(tert-butyl)-1-methoxybenzene | Similar structure but with methoxy group | Reduced anticancer activity |
Properties
Molecular Formula |
C13H19BrO |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-bromo-2-tert-butyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-7-6-10(14)8-11(12)13(3,4)5/h6-9H,1-5H3 |
InChI Key |
AUQSCPSGMYWUQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(C)(C)C |
Origin of Product |
United States |
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